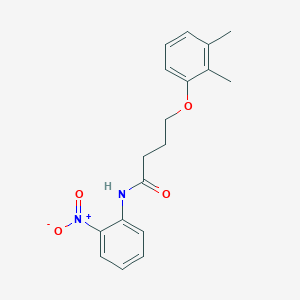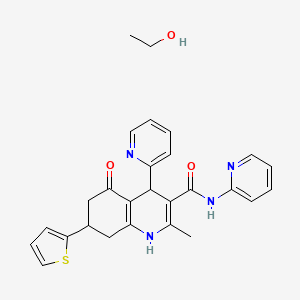
2-(4-biphenylyloxy)-N-(2-methoxy-4-nitrophenyl)propanamide
Übersicht
Beschreibung
2-(4-biphenylyloxy)-N-(2-methoxy-4-nitrophenyl)propanamide, commonly known as BPN, is a chemical compound used in scientific research applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Wirkmechanismus
BPN acts by inhibiting the activity of COX-2 and lipoxygenases, thereby reducing the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
BPN has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the expression of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPN in lab experiments is its specificity for COX-2 and lipoxygenases, which allows researchers to study the role of these enzymes in inflammation and pain. However, BPN has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
Future research on BPN could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its effectiveness in vivo. Additionally, BPN could be used in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, further studies could investigate the potential use of BPN in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2-(4-biphenylyloxy)-N-(2-methoxy-4-nitrophenyl)propanamide, or BPN, is a chemical compound with anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX-2 and lipoxygenases, as well as the activation of NF-κB. BPN has been extensively studied for its scientific research applications, including its use in animal models of inflammation and pain. Future research on BPN could focus on improving its pharmacokinetic properties and investigating its potential use in the treatment of other inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. BPN has also been shown to inhibit the activity of lipoxygenases, which are involved in the production of leukotrienes, another group of inflammatory mediators.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-15(22(25)23-20-13-10-18(24(26)27)14-21(20)28-2)29-19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQNMRKJZFXHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-phenylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone](/img/structure/B4175936.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4175952.png)
![7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4175956.png)

![1-cyclohexyl-3-hydroxy-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4175974.png)

![ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate](/img/structure/B4175993.png)
![N-[4-({[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4175997.png)
![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4176008.png)
![5-bromo-N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176014.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4176017.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide hydrochloride](/img/structure/B4176022.png)
![4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide](/img/structure/B4176029.png)
